molecular formula C7H8N4O2 B12408997 Theobromine-d3 (7-methyl-d3)

Theobromine-d3 (7-methyl-d3)

Cat. No.: B12408997
M. Wt: 183.18 g/mol
InChI Key: YAPQBXQYLJRXSA-FIBGUPNXSA-N
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Description

Theobromine-d3 is a deuterated form of theobromine, a naturally occurring alkaloid found in cacao plants. Theobromine, chemically known as 3,7-dimethylxanthine, is a methylxanthine derivative similar to caffeine and theophylline. The deuterated version, Theobromine-d3, contains three deuterium atoms, which are isotopes of hydrogen. This modification is often used in scientific research to study metabolic pathways and pharmacokinetics due to the stability and traceability of deuterium.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Theobromine-d3 typically involves the deuteration of theobromine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For instance, theobromine can be reacted with deuterated water (D2O) under specific conditions to replace hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of Theobromine-d3 may involve large-scale deuteration processes using deuterated solvents and catalysts. The process often includes purification steps such as crystallization and chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Theobromine-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: Theobromine can be oxidized to form xanthine derivatives.

    Reduction: Reduction reactions can convert theobromine to other methylxanthine derivatives.

    Substitution: Theobromine can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Xanthine and other oxidized methylxanthine derivatives.

    Reduction: Reduced forms of theobromine, such as theophylline.

    Substitution: Halogenated theobromine derivatives.

Scientific Research Applications

Theobromine-d3 is widely used in scientific research due to its stable isotopic nature. Some key applications include:

Mechanism of Action

Theobromine-d3 exerts its effects primarily through the antagonism of adenosine receptors. By blocking these receptors, it promotes the release of neurotransmitters such as norepinephrine and dopamine, leading to increased alertness and reduced fatigue. Additionally, it stimulates the medullary, vagal, vasomotor, and respiratory centers, resulting in bradycardia, vasoconstriction, and increased respiratory rate .

Comparison with Similar Compounds

Theobromine-d3 stands out due to its specific applications in research and its unique isotopic composition, making it a valuable tool in various scientific fields.

Properties

Molecular Formula

C7H8N4O2

Molecular Weight

183.18 g/mol

IUPAC Name

3-methyl-7-(trideuteriomethyl)purine-2,6-dione

InChI

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3H,1-2H3,(H,9,12,13)/i1D3

InChI Key

YAPQBXQYLJRXSA-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C=NC2=C1C(=O)NC(=O)N2C

Canonical SMILES

CN1C=NC2=C1C(=O)NC(=O)N2C

Origin of Product

United States

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